molecular formula C17H19N3O5 B2418284 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide CAS No. 1396847-19-0

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide

Cat. No.: B2418284
CAS No.: 1396847-19-0
M. Wt: 345.355
InChI Key: VWMAQYKJSQTDFC-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a high-purity chemical reagent designed for pharmaceutical research and development. This oxalamide-derivative compound features a 2,3-dihydrobenzo[b][1,4]dioxine scaffold, a privileged structure in medicinal chemistry known for its relevance in targeting DNA repair enzymes such as Poly(ADP-ribose) polymerase 1 (PARP1) . The structural architecture incorporates a 1,4-benzodioxane ring system connected via an oxalamide linker to a hydroxymethylpyrrole moiety, presenting researchers with a multifunctional template for structure-activity relationship studies. The 1,4-benzodioxane scaffold has demonstrated significant pharmacological potential, particularly in oncology research, where similar compounds have shown inhibitory activity against PARP1, a crucial enzyme in DNA repair pathways . PARP1 inhibitors are extensively investigated as potentiators of chemo- and radio-therapy and as single-agent therapeutics in cancers with deficiencies in homologous recombination repair, such as BRCA-mutant tumors . The inclusion of the 1-methyl-1H-pyrrole group with a hydroxymethyl substituent enhances the molecular complexity and potential for target engagement, offering opportunities for lead optimization and scaffold hopping strategies in drug discovery campaigns . This compound is provided exclusively for research applications in laboratory settings. It is intended for use by qualified life science researchers and medicinal chemists for in vitro studies only. All necessary safety data sheets and handling protocols should be consulted prior to use. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or human consumption.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-20-6-2-3-12(20)13(21)10-18-16(22)17(23)19-11-4-5-14-15(9-11)25-8-7-24-14/h2-6,9,13,21H,7-8,10H2,1H3,(H,18,22)(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMAQYKJSQTDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide typically involves multi-step organic reactions:

    Formation of the Dihydrobenzo Dioxin Ring: This step involves the cyclization of catechol derivatives with ethylene glycol under acidic conditions to form the 2,3-dihydrobenzo[b][1,4]dioxin ring.

    Synthesis of the Pyrrole Moiety: The pyrrole ring is synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Coupling Reaction: The final step involves coupling the dihydrobenzo dioxin and pyrrole moieties through an oxalamide linkage. This is typically achieved using oxalyl chloride and appropriate amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalyst Optimization: Using catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Controlling temperature, pressure, and solvent systems to maximize efficiency.

    Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the oxalamide linkage.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics like thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The oxalamide linkage and aromatic rings allow it to form specific interactions, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)oxalamide

Uniqueness

Compared to similar compounds, N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is unique due to the presence of the 1-methyl-1H-pyrrol-2-yl group. This modification can significantly alter its chemical reactivity and biological activity, making it a distinct entity with potentially unique applications and properties.

Biological Activity

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and the implications of its pharmacological properties.

Structural Overview

The compound features a benzo[b][1,4]dioxin moiety linked to an oxalamide functional group, which is significant for its biological interactions. The molecular formula is C23H27N3O4C_{23}H_{27}N_{3}O_{4}, with a molecular weight of 409.5 g/mol. The presence of a hydroxy group and a pyrrole derivative enhances its potential as a therapeutic agent.

Anticancer Properties

Preliminary studies indicate that this compound exhibits anticancer activity . In vitro assays have demonstrated its efficacy against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the inhibition of specific pathways critical for tumor growth and proliferation.

Enzyme Inhibition

Research has shown that this compound interacts with key enzymes such as:

  • Alpha-glucosidase : Inhibition studies suggest that the compound may lower glucose absorption, making it a candidate for diabetes management.
  • Acetylcholinesterase : Its potential as an inhibitor could provide therapeutic avenues in treating Alzheimer's disease.

Antioxidant Activity

The compound's structure suggests that it may possess antioxidant properties , potentially mitigating oxidative stress-related damage in cells. This activity is crucial for developing therapies aimed at neurodegenerative diseases.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the benzo[b][1,4]dioxin core.
  • Introduction of the oxalamide functional group.
  • Modification of the side chains to enhance biological activity.

The synthetic route requires careful optimization to ensure high yields and purity of the final product.

Case Study 1: Anticancer Efficacy

In a study assessing the compound's effect on breast cancer cell lines (MCF-7), it was found to reduce cell viability by 60% at a concentration of 10 µM after 48 hours. This suggests significant potential for further development as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another study evaluated the compound's inhibition of alpha-glucosidase. Results indicated an IC50 value of 15 µM, demonstrating its effectiveness compared to standard inhibitors like acarbose.

Data Table

Biological Activity Mechanism IC50/Effectiveness
AnticancerInhibition of tumor growth60% reduction at 10 µM
Alpha-glucosidase InhibitionReduces glucose absorptionIC50 = 15 µM
AntioxidantMitigates oxidative stressNot quantified

Q & A

Basic: What are the key synthetic challenges and methodologies for synthesizing this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, pH, and reaction time to optimize selectivity and yield. Critical steps include:

  • Amide bond formation : Activation of carboxylic acid groups (e.g., using carbodiimides) to couple the benzodioxin and pyrrole-ethyl-hydroxyl moieties .
  • Purification : Chromatography (e.g., HPLC or column chromatography) is essential to isolate intermediates and the final product, confirmed via NMR and mass spectrometry .
  • Functional group compatibility : Protecting groups may be needed to prevent undesired reactions, particularly for the hydroxyl and pyrrole substituents .

Basic: How is structural characterization performed to confirm the compound’s identity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., benzodioxin aromatic protons at ~6.8–7.2 ppm, pyrrole protons at ~6.1–6.5 ppm) and verifies connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C21H25N3O4 for analogs, exact mass 383.18 g/mol) .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., amide C=O stretch ~1650–1700 cm⁻¹) .

Advanced: How can computational methods optimize reaction conditions for improved yield?

  • Density Functional Theory (DFT) : Predicts transition states and intermediates to identify energy barriers in amide coupling or oxidation steps .
  • Reaction Path Screening : Quantum chemical calculations (e.g., via Gaussian software) model solvent effects and catalyst interactions to prioritize experimental conditions .
  • Machine Learning : Trains on existing reaction data (e.g., solvent polarity, temperature) to predict optimal parameters for novel derivatives .

Advanced: What strategies are used to elucidate biological targets and mechanisms of action?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., for cannabinoid receptors CB1/CB2) quantify affinity (IC50 values) .
  • Enzyme Inhibition Screens : Kinase or protease assays (e.g., fluorescence-based) assess inhibition potency, guided by structural analogs’ activity .
  • Molecular Dynamics Simulations : Models ligand-receptor interactions (e.g., docking to hydrophobic pockets) to predict binding modes .

Advanced: How can solubility limitations in aqueous systems be addressed for in vivo studies?

  • Prodrug Design : Introduce phosphate or glycoside groups to enhance hydrophilicity, later cleaved in vivo .
  • Nanocarrier Systems : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
  • Co-solvent Formulations : Use DMSO/PEG mixtures or cyclodextrin inclusion complexes for stable dispersion .

Advanced: What computational approaches predict structure-activity relationships (SAR) for derivatives?

  • 3D-QSAR Modeling : Uses CoMFA/CoMSIA to correlate substituent effects (e.g., pyrrole methylation) with bioactivity .
  • Pharmacophore Mapping : Identifies critical features (e.g., hydrogen bond donors in oxalamide) for target engagement .
  • Free Energy Perturbation (FEP) : Quantifies binding energy changes upon structural modifications (e.g., hydroxyl → methoxy substitution) .

Advanced: How to resolve contradictory bioactivity data across studies?

  • Meta-Analysis : Aggregate data from independent assays (e.g., IC50 variability in receptor binding) using statistical tools (ANOVA, Tukey’s test) to identify outliers .
  • Orthogonal Assays : Validate hits with alternative methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Batch Consistency Checks : Ensure compound purity (>95% via HPLC) and storage stability (lyophilized vs. solution) to exclude degradation artifacts .

Advanced: What in vivo experimental designs are appropriate for evaluating therapeutic potential?

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2), Cmax, and tissue distribution in rodent models via LC-MS/MS .
  • Disease Models : Test efficacy in inflammatory pain (e.g., carrageenan-induced edema) or neuropathic pain (chronic constriction injury) models, comparing to positive controls (e.g., gabapentin) .
  • Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and renal function (creatinine clearance) in acute and subchronic dosing regimens .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Pyrrole Ring Substitution : Replace 1-methylpyrrole with bulkier groups (e.g., tert-butyl) to evaluate steric effects on receptor binding .
  • Hydroxyl Group Derivatization : Acetylate or sulfonate the hydroxyl to modulate solubility and metabolic stability .
  • Benzodioxin Replacement : Test alternative heterocycles (e.g., benzofuran) to probe electronic contributions to activity .

Advanced: What methodologies address purification challenges for complex intermediates?

  • Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate diastereomers or regioisomers .
  • Crystallization Screening : Test solvents (e.g., ethyl acetate/hexane) to isolate crystalline forms for X-ray diffraction .
  • Ion-Exchange Chromatography : Resolve charged impurities (e.g., unreacted amines) using SP Sepharose columns .

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